molecular formula C10H22 B12798936 2,3,5-Trimethylheptane CAS No. 20278-85-7

2,3,5-Trimethylheptane

Cat. No.: B12798936
CAS No.: 20278-85-7
M. Wt: 142.28 g/mol
InChI Key: YKPNYFKOKKKGNM-UHFFFAOYSA-N
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Description

2,3,5-Trimethylheptane is a branched alkane with the molecular formula C₁₀H₂₂ It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or zeolites to facilitate the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.

    Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.

    Halogenation: Chlorine or bromine in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Depending on the conditions, products can include 2,3,5-trimethylheptanol, 2,3,5-trimethylheptanone, or 2,3,5-trimethylheptanoic acid.

    Halogenation: Products include 2,3,5-trimethylheptyl chloride or bromide.

Scientific Research Applications

2,3,5-Trimethylheptane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.

    Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.

    Medicine: Research into the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.

    Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable combustion properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylheptane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of branched methyl groups can influence the reactivity and selectivity of the compound in different reactions. For instance, in oxidation reactions, the methyl groups can stabilize intermediate radicals, leading to specific product formation.

Comparison with Similar Compounds

  • 2,2,5-Trimethylheptane
  • 2,3,3-Trimethylheptane
  • 2,3,4-Trimethylheptane

Comparison: 2,3,5-Trimethylheptane is unique due to the specific positioning of its methyl groups, which can affect its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are critical.

Properties

CAS No.

20278-85-7

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,3,5-trimethylheptane

InChI

InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3

InChI Key

YKPNYFKOKKKGNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)C

Origin of Product

United States

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